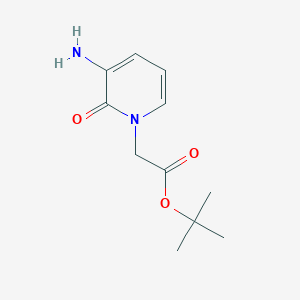
tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate
Vue d'ensemble
Description
tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate is an organic compound that belongs to the class of pyridinones It is characterized by the presence of an amino group, a tert-butoxycarbonylmethyl group, and a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the protection of the amino group using a tert-butoxycarbonyl (BOC) group. One common method involves the reaction of 3-amino-2-pyridinone with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as zinc-hydroxyapatite columns can be employed for selective deprotection of the BOC group, making the process more efficient .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinone ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino group or the pyridinone ring.
Applications De Recherche Scientifique
tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The amino group and the pyridinone ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tert-butoxycarbonylmethyl group can influence the compound’s solubility and stability, affecting its overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine
- 3-Amino-1-(tert-butoxycarbonylmethyl)-2-pyrrolidone
- 3-Amino-1-(tert-butoxycarbonylmethyl)-2-pyrimidinone
Uniqueness
tert-butyl2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific combination of functional groups and the pyridinone ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
tert-butyl 2-(3-amino-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-9(14)7-13-6-4-5-8(12)10(13)15/h4-6H,7,12H2,1-3H3 |
Clé InChI |
OSZSHEZRUDEESM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C=CC=C(C1=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

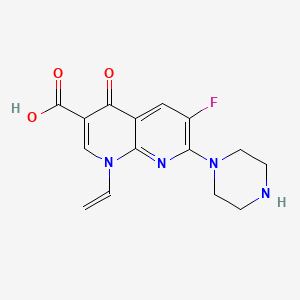
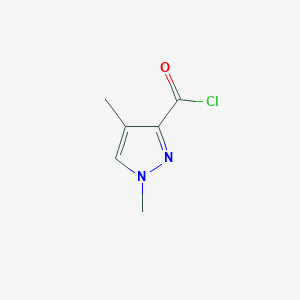
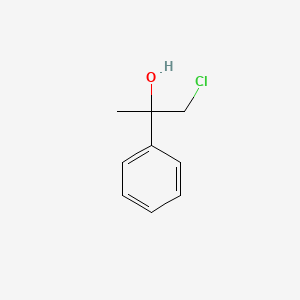
![7-Amino-2-chloro-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B8735481.png)
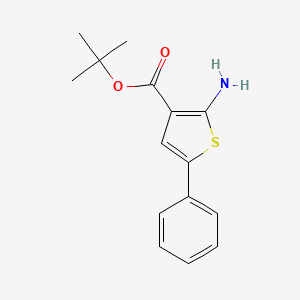
![7-Bromo-5-methoxy-2-phenyl-1H-benzo[d]imidazole](/img/structure/B8735498.png)
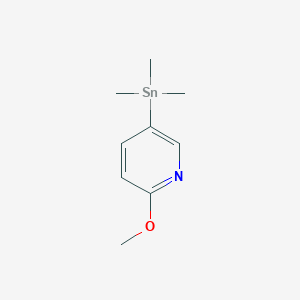
![2-{4-[4-(Methylsulfonyl)phenyl]-1,3-oxazol-2-yl}pyridine](/img/structure/B8735511.png)
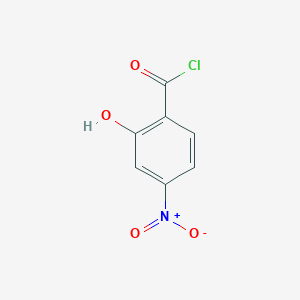
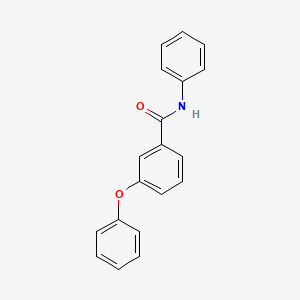
![5-(1-benzyl-1H-1,2,3-triazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8735527.png)
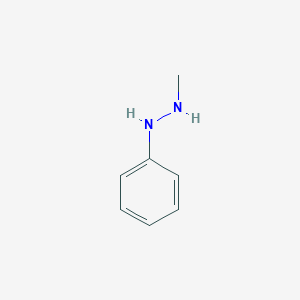

![8-Isopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8735560.png)
